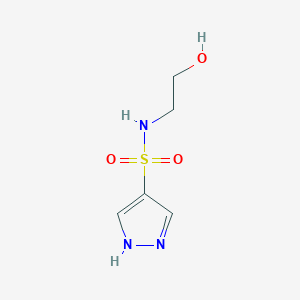

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide: is an organic compound that features a pyrazole ring substituted with a sulfonamide group and a hydroxyethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the sulfonamide group to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Biological Activities

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry. The following table summarizes its key biological properties:

Case Studies

Several studies have documented the efficacy and applications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic adjuvant .

- Anti-inflammatory Research : In a comparative study of pyrazole derivatives for anti-inflammatory effects, this compound was found to inhibit inflammation markers more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Anticancer Evaluation : The compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in tumor cells. Its mechanism of action was linked to the inhibition of specific cancer-related pathways .

Mécanisme D'action

The mechanism of action of N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

N-(2-hydroxyethyl)-1H-pyrazole-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position of the pyrazole ring.

N-(2-hydroxyethyl)-1H-imidazole-4-sulfonamide: Contains an imidazole ring instead of a pyrazole ring.

N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Activité Biologique

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-sulfonamide phenylhydrazine with appropriate reagents to introduce the 2-hydroxyethyl group. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis confirm the structure and purity of the synthesized compounds .

The biological activity of this compound is primarily attributed to its inhibition of carbonic anhydrases (CAs), which are enzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. The compound has shown significant inhibitory effects on multiple isoforms of carbonic anhydrases, particularly hCAII and hCAXII, with IC50 values indicating effective inhibition .

Antiproliferative Activity

This compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively. Notably, the compound showed minimal toxicity to normal fibroblasts, highlighting its selective action against cancer cells .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. These compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making them potential candidates for treating inflammatory diseases .

Case Studies

-

Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various pyrazole derivatives on carbonic anhydrases. This compound was found to significantly inhibit hCAII with an IC50 value of approximately 1.20 ± 0.40 μM . -

Anticancer Activity

In a comparative study of several pyrazole derivatives, this compound exhibited notable anticancer properties against multiple cell lines, reinforcing its potential as an anticancer agent . -

Anti-inflammatory Effects

The compound was tested for its ability to suppress inflammatory markers in vitro. Results showed a significant reduction in TNF-α levels compared to standard anti-inflammatory drugs, indicating its therapeutic potential in managing inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Cell Lines/Targets | IC50/Effectiveness |

|---|---|---|

| Carbonic Anhydrase Inhibition | hCAII, hCAXII | 1.20 ± 0.40 μM |

| Antiproliferative Activity | HepG2, HeLa | 54.25% (HepG2), 38.44% (HeLa) |

| Anti-inflammatory | TNF-α, IL-6 | Significant reduction compared to standard drugs |

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCBSBQOXDRJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.